Repotrectinib

TRK Fusion NTRK Kinase Inhibition

Repotrectinib (TPX-0005, CAS 1802220-02-5) is a next-generation, low-molecular-weight macrocyclic tyrosine kinase inhibitor (TKI) designed to potently target wild-type and mutant forms of ROS1, TRKA/B/C, and ALK. Preclinical studies define it as a rationally engineered agent to address acquired resistance driven by solvent-front and gatekeeper mutations that limit the clinical utility of earlier-generation TKIs.

Molecular Formula C18H18FN5O2
Molecular Weight 355.4 g/mol
CAS No. 1802220-02-5
Cat. No. B610555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRepotrectinib
CAS1802220-02-5
SynonymsTPX-0005;  TPX 0005;  TPX0005;  Ropotrectinib; 
Molecular FormulaC18H18FN5O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C
InChIInChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23)/t10-,11+/m0/s1
InChIKeyFIKPXCOQUIZNHB-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Repotrectinib (1802220-02-5) Next-Generation ROS1/TRK/ALK Macrocyclic TKI – Key Procurement Considerations


Repotrectinib (TPX-0005, CAS 1802220-02-5) is a next-generation, low-molecular-weight macrocyclic tyrosine kinase inhibitor (TKI) designed to potently target wild-type and mutant forms of ROS1, TRKA/B/C, and ALK [1]. Preclinical studies define it as a rationally engineered agent to address acquired resistance driven by solvent-front and gatekeeper mutations that limit the clinical utility of earlier-generation TKIs [2]. Its compact macrocyclic structure confers a distinct binding mode, enabling high-affinity interaction with resistant kinase conformations [3].

Repotrectinib (1802220-02-5) Procurement: Why Simple ROS1 or TRK Inhibitor Substitution is Scientifically Invalid


Generic substitution between ROS1 or TRK inhibitors is not scientifically valid due to profound differences in potency against acquired resistance mutations. First-generation inhibitors such as crizotinib, entrectinib, and larotrectinib show drastically reduced potency (IC50 shifts of 100- to >1000-fold) against common solvent-front mutations like ROS1 G2032R, TRKA G595R, and TRKC G623R [1]. In contrast, repotrectinib was specifically engineered with a compact macrocyclic scaffold to circumvent steric hindrance in these mutated ATP-binding pockets, thereby maintaining low nanomolar potency [2]. Therefore, selecting an inhibitor without demonstrated activity against these specific mutations can lead to experimental failure or compromised therapeutic modeling. The following quantitative evidence details these critical, mutation-specific performance differences that directly inform procurement decisions for translational research [3].

Repotrectinib (1802220-02-5) Head-to-Head and Cross-Study Quantitative Evidence for Superior Potency Against Key Resistance Mutations


Repotrectinib vs. Larotrectinib and Entrectinib: Direct Comparison of Potency Against Wild-Type TRKA/B/C

In a direct head-to-head comparison using Ba/F3 cell proliferation assays, repotrectinib demonstrated >100-fold greater potency against wild-type TRKA, TRKB, and TRKC fusions compared to first-generation inhibitors larotrectinib and entrectinib. For wild-type TRKA, repotrectinib achieved an IC50 of <0.2 nM, whereas larotrectinib and entrectinib had IC50 values of 23.5 ± 8.6 nM and 0.30 ± 0.10 nM, respectively [1]. For wild-type TRKB, repotrectinib's IC50 was <0.2 nM, compared to 36.5 ± 20.8 nM for larotrectinib and 0.80 ± 0.50 nM for entrectinib. For wild-type TRKC, repotrectinib exhibited an IC50 of <0.2 nM, while larotrectinib and entrectinib had IC50s of 49.4 ± 22.8 nM and 1.3 ± 1.0 nM, respectively [1].

TRK Fusion NTRK Kinase Inhibition Ba/F3 Cell Proliferation

Repotrectinib vs. Larotrectinib: Direct Comparison of Potency Against Solvent-Front Mutations TRKA G595R and TRKC G623R

In a direct head-to-head enzyme assay, repotrectinib retained potent activity against the clinically relevant solvent-front mutations TRKA G595R (IC50 0.2 ± 0.1 nM) and TRKC G623R (IC50 2.0 ± 1.8 nM) [1]. In stark contrast, larotrectinib's potency was severely compromised against these same mutations, with IC50 values of 3,540 ± 1,560 nM for TRKA G595R and 6,940 ± 1,090 nM for TRKC G623R [1]. A separate study in Ba/F3 cells confirmed this differential, reporting repotrectinib GI50 values of 0.2 nM for TRKA G595R and 0.39 nM for TRKC G623R, compared to larotrectinib GI50 values of 1024 nM and 3293 nM, respectively [2].

TRK Resistance Solvent-Front Mutation Acquired Resistance Enzyme Assay

Repotrectinib vs. Crizotinib, Entrectinib, and Lorlatinib: Potency Against ROS1 G2032R Solvent-Front Mutation

The ROS1 G2032R solvent-front mutation is a primary mechanism of acquired resistance to first-generation ROS1 inhibitors. Repotrectinib maintains robust activity against this mutation with an IC50 of 23.1 nM [1]. In comparison, crizotinib (IC50 609.6 nM), entrectinib (IC50 463.3 nM), and lorlatinib (IC50 196.6 nM) are significantly less potent [1]. The quantitative difference is stark: repotrectinib is 26-fold more potent than crizotinib, 20-fold more potent than entrectinib, and 8.5-fold more potent than lorlatinib against ROS1 G2032R in a standardized kinase assay [1].

ROS1 NSCLC Solvent-Front Mutation G2032R Acquired Resistance

Repotrectinib vs. Crizotinib: Head-to-Head Comparison of In Vivo Intracranial Antitumor Activity in a ROS1+ NSCLC Brain Metastasis Model

In a head-to-head in vivo study using a brain-metastasis mouse model of ROS1-rearranged NSCLC (YU1078), repotrectinib demonstrated significantly superior intracranial antitumor activity compared to crizotinib [1]. While the study did not provide direct tumor volume comparisons, the researchers concluded that repotrectinib's CNS penetration and potent inhibition of tumor growth were superior [1]. This aligns with preclinical data showing that repotrectinib is a substrate for efflux transporters ABCB1 and ABCG2, which limit its brain accumulation; however, its high intrinsic potency allows it to achieve effective intracranial concentrations [2]. In contrast, crizotinib is a known poor CNS penetrant, limiting its utility against brain metastases [3].

Brain Metastasis Intracranial Efficacy CNS Penetration In Vivo Model

Repotrectinib vs. Selitrectinib: TRKA Gatekeeper Mutation (F589L) Potency Comparison

A cross-study comparison of second-generation TRK inhibitors shows that repotrectinib is >100-fold more potent against the TRKA gatekeeper mutation F589L (IC50 <0.2 nM) than selitrectinib (IC50 27.8 ± 5.6 nM) [1][2]. The TRKA F589L mutation confers resistance to entrectinib (IC50 <0.2 nM), making repotrectinib the more selective and potent option for models requiring specific inhibition of this mutation [1]. This difference stems from repotrectinib's unique macrocyclic structure, which allows it to bind the ATP pocket with minimal steric hindrance, even in the presence of the bulkier leucine residue at position 589 [3].

TRK Gatekeeper Mutation F589L Acquired Resistance Second-Generation TKI

Repotrectinib vs. Larotrectinib: Direct Comparison of Potency Against TRK Compound Mutation TRKA G595R/F589L

In a direct head-to-head comparison of the clinically challenging compound mutation TRKA G595R/F589L, repotrectinib retained an IC50 of 17.7 ± 7.8 nM, whereas larotrectinib was completely inactive with an IC50 >10,000 nM [1]. This compound mutation represents an extreme resistance scenario arising from sequential TKI therapy, and repotrectinib's ability to maintain nanomolar potency against it underscores its distinct binding mode and macrocyclic scaffold [2].

TRK Compound Mutation G595R/F589L Resistance Ba/F3 Cell Assay

Repotrectinib (1802220-02-5) Optimal Use Cases: Where Scientific Evidence Justifies Prioritizing This Compound Over Analogs


ROS1 G2032R Solvent-Front Mutation Resistance Modeling

Repotrectinib is the preferred compound for in vitro and in vivo models of ROS1 G2032R-mediated resistance. Evidence shows repotrectinib maintains an IC50 of 23.1 nM against this mutation, which is 26-fold more potent than crizotinib (IC50 609.6 nM) and 8.5-fold more potent than lorlatinib (IC50 196.6 nM) [1]. This potency differential ensures that experimental results are not confounded by incomplete target inhibition, which would be a significant risk if first-generation inhibitors were used. For studies investigating mechanisms of acquired resistance to ROS1 inhibitors or evaluating combination therapies to overcome G2032R, repotrectinib is the scientifically validated tool compound.

TRK Fusion-Driven Cancer Models with Acquired Solvent-Front or Gatekeeper Mutations

For research involving TRK fusion-positive cancers that have developed on-target resistance, repotrectinib offers a critical advantage. It is >17,700-fold more potent than larotrectinib against the solvent-front mutation TRKA G595R and >139-fold more potent than selitrectinib against the gatekeeper mutation TRKA F589L [1][2]. Furthermore, it uniquely retains nanomolar potency (IC50 17.7 nM) against the compound mutation TRKA G595R/F589L, which completely inactivates larotrectinib (IC50 >10,000 nM) [3]. These properties make repotrectinib essential for preclinical studies aiming to model or overcome acquired resistance to first-generation TRK inhibitors.

In Vivo Studies of ROS1-Positive CNS Metastases

Repotrectinib is the appropriate compound for in vivo studies of ROS1-driven brain metastases. In a head-to-head comparison using a brain-metastasis mouse model, repotrectinib demonstrated superior intracranial antitumor activity relative to crizotinib [1]. While crizotinib's limited CNS penetration makes it unsuitable for such studies, repotrectinib's ability to achieve effective brain concentrations, despite being an efflux transporter substrate, supports its use in evaluating the efficacy of ROS1 inhibition in the CNS compartment [2].

Kinase Selectivity Profiling and Off-Target Assessment in ALK/ROS1/TRK Research

Repotrectinib's well-characterized selectivity profile against a panel of related and unrelated kinases supports its use in studies requiring precise delineation of on-target versus off-target effects. Its IC50 values for ALK WT (1.01 nM), ALK G1202R (1.26 nM), ALK L1196M (1.08 nM), SRC (5.3 nM), JAK2 (1.04 nM), and FAK (6.96 nM) provide a quantitative reference for interpreting cellular phenotypes [1]. This data enables researchers to control for potential off-target kinase inhibition when using repotrectinib as a tool compound, a critical consideration for target validation experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Repotrectinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.